molecular formula C19H15N3O2 B4779277 4-benzamido-N-(pyridin-3-yl)benzamide

4-benzamido-N-(pyridin-3-yl)benzamide

Cat. No.: B4779277
M. Wt: 317.3 g/mol
InChI Key: JTICFOQSOJNMEA-UHFFFAOYSA-N
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Description

4-benzamido-N-(pyridin-3-yl)benzamide is a compound that belongs to the class of benzamides, which are widely studied for their diverse biological activities. This compound features a benzamide group attached to a pyridine ring, making it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(pyridin-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . This method is advantageous due to its low reaction times, simple procedure, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green technologies, such as ultrasonic irradiation, is becoming more prevalent to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzamido-N-(pyridin-3-yl)benzamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of benzamide and pyridine moieties provides a versatile scaffold for further chemical modifications and applications in various fields of research .

Properties

IUPAC Name

4-benzamido-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19(24)22-17-7-4-12-20-13-17/h1-13H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTICFOQSOJNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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